3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine
CAS No.: 1356087-88-1
Cat. No.: VC15943476
Molecular Formula: C12H9FN4
Molecular Weight: 228.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356087-88-1 |
|---|---|
| Molecular Formula | C12H9FN4 |
| Molecular Weight | 228.22 g/mol |
| IUPAC Name | 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine |
| Standard InChI | InChI=1S/C12H9FN4/c13-11-3-1-2-10(15-11)12-8-6-7(14)4-5-9(8)16-17-12/h1-6H,14H2,(H,16,17) |
| Standard InChI Key | UDKGCSSPZXIEFD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine (C₁₂H₉FN₄) features a bicyclic indazole system substituted at position 3 with a 6-fluoropyridinyl group and at position 5 with an amine (Figure 1). The fluorine atom at the pyridine’s 6-position introduces electron-withdrawing effects, modulating electronic density across the aromatic system. This substitution pattern enhances dipole interactions and metabolic stability compared to non-fluorinated analogs.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉FN₄ |
| Molecular Weight | 228.22 g/mol |
| IUPAC Name | 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine |
| Canonical SMILES | C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)N |
| Topological Polar Surface Area | 71.3 Ų |
Synthetic Routes
The synthesis typically employs palladium-catalyzed cross-coupling strategies, leveraging the reactivity of halogenated precursors. A representative pathway involves:
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Halogenation: Introduction of bromine or iodine at position 3 of 5-nitroindazole.
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Reduction: Catalytic hydrogenation converts the nitro group to an amine.
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Suzuki-Miyaura Coupling: Reaction of 3-bromo-1H-indazol-5-amine with 6-fluoropyridine-2-boronic acid under Pd(PPh₃)₄ catalysis.
Optimization studies emphasize the role of base selection (e.g., Cs₂CO₃) and solvent systems (dioxane/water) in achieving yields exceeding 75%. Post-synthetic purification via silica gel chromatography (eluent: DCM/MeOH) ensures >95% purity, as verified by HPLC-UV.
Biological Activity and Mechanism
Kinase Inhibition Profiling
The indazole-pyridine scaffold demonstrates preferential binding to ATP pockets of tyrosine kinases. Comparative studies with analogs reveal:
Table 2: Kinase Inhibition IC₅₀ Values (nM)
| Kinase Target | 3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine | Non-fluorinated Analog |
|---|---|---|
| EGFR (L858R/T790M) | 12.4 ± 1.7 | 89.3 ± 10.2 |
| c-Met | 8.9 ± 0.8 | 45.6 ± 6.1 |
| VEGFR2 | 34.2 ± 3.1 | 152.9 ± 18.4 |
Fluorine’s electronegativity enhances hydrogen bonding with kinase hinge regions, while the amine facilitates solubility in physiological matrices. Molecular dynamics simulations predict a binding free energy of -9.8 kcal/mol for EGFR complexes, correlating with experimental IC₅₀ trends.
Antiproliferative Effects
In vitro screening across NCI-60 cell lines identifies potent activity against leukemia (K562: IC₅₀ = 6.57 µM) and prostate cancer (PC-3: IC₅₀ = 8.37 µM). Mechanistic studies reveal:
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Apoptosis Induction: Caspase-3/7 activation (3.8-fold increase vs. control at 10 µM)
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Cell Cycle Arrest: G0/G1 phase accumulation (62% cells vs. 41% in untreated controls)
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ROS Generation: 2.3-fold elevation in intracellular reactive oxygen species
Notably, fluorine substitution reduces IC₅₀ values by 40–60% compared to chloro or methyl analogs, underscoring its role in bioactivity optimization.
Pharmacokinetic and ADMET Profiling
Metabolic Stability
Microsomal stability assays (human liver microsomes) demonstrate a half-life of 42 minutes, attributed to fluorine’s resistance to oxidative metabolism. Key metabolic pathways include:
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N-Deamination: Primary route, forming 3-(6-fluoropyridin-2-yl)-1H-indazol-5-ol
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Pyridine Ring Hydroxylation: Minor pathway (<15% total metabolism)
CYP3A4 mediates 68% of clearance, suggesting potential drug-drug interactions with azole antifungals or macrolides.
Solubility and Permeability
Table 3: Physicochemical Properties
| Parameter | Value |
|---|---|
| Aqueous Solubility (pH 7.4) | 89 µM |
| LogP (octanol/water) | 2.1 |
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 92% |
The compound adheres to Lipinski’s rule (MW <500, HBD <5, HBA <10), with a moderate BBB penetration score (0.56).
Comparative Analysis with Structural Analogs
Fluorine Positional Isomerism
Comparison with 3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine reveals distinct bioactivity profiles:
Table 4: Isomer Comparison
| Property | 6-Fluoro Isomer | 5-Fluoro Isomer |
|---|---|---|
| EGFR IC₅₀ | 12.4 nM | 27.6 nM |
| Metabolic Half-life | 42 min | 31 min |
| Aqueous Solubility | 89 µM | 64 µM |
The 6-fluoro derivative exhibits superior kinase affinity and solubility, attributed to optimized dipole alignment in the ATP-binding pocket .
Core Scaffold Modifications
Replacing indazole with benzimidazole diminishes potency (EGFR IC₅₀ >100 nM), while pyrazole analogs show reduced metabolic stability (t₁/₂ = 18 min) . This underscores the indazole moiety’s critical role in target engagement.
Future Directions and Challenges
Derivative Development
Ongoing efforts focus on:
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Prodrug Formulations: Phosphonooxymethyl derivatives to enhance oral bioavailability
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Bifunctional Inhibitors: Conjugation with HDAC-targeting motifs for synergistic epigenetic effects
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Polypharmacology: Dual EGFR/c-Met inhibitors to combat resistance mutations
Translational Hurdles
Key challenges include:
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CYP-Mediated Interactions: Requiring dose adjustments in polypharmacy regimens
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Solid Tumor Penetration: Limited by moderate LogP values in hypoxic environments
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Synthetic Scalability: Pd catalyst costs in multi-gram syntheses
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